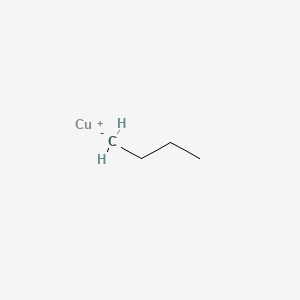
Copper, butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, butyl- is an organocopper compound that contains a copper atom bonded to a butyl group. Organocopper compounds are a subset of organometallic compounds, which are characterized by the presence of a carbon-metal bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds.
準備方法
Copper, butyl- can be synthesized through various methods. One common method involves the reaction of butyl lithium with copper(I) iodide to form lithium butylcuprate, which can then be further reacted to form copper, butyl- compounds . Another method involves the use of copper-based catalysts in the dehydrogenation reaction of secondary butyl alcohol to methyl ethyl ketone . Industrial production methods often involve the use of copper catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
Copper, butyl- undergoes several types of chemical reactions, including:
Oxidation: Copper, butyl- can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to copper(I) or elemental copper.
Substitution: Copper, butyl- can participate in substitution reactions, where the butyl group is replaced by another group.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include butyl lithium, copper(I) iodide, and various ligands that stabilize the copper complex. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Copper, butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Copper compounds, including copper, butyl-, are studied for their potential antimicrobial properties.
Medicine: Copper nanoparticles are explored for their use in drug delivery systems and as antimicrobial agents.
作用機序
The mechanism of action of copper, butyl- involves several pathways:
Electron Transfer: Copper can act as an electron donor or acceptor, participating in redox reactions.
Reactive Oxygen Species (ROS) Generation: Copper ions can generate ROS, which can damage cellular components.
Membrane Disruption: Copper ions can disrupt cell membranes, leading to cell death.
類似化合物との比較
Copper, butyl- can be compared with other organometallic compounds such as organolithium and organomagnesium (Grignard) reagents:
Organolithium Reagents: These compounds are highly reactive and often used in similar types of reactions as copper, butyl-.
Organomagnesium Reagents (Grignard Reagents): These are also used in organic synthesis but are generally less reactive than organolithium reagents.
Copper, butyl- is unique in its ability to participate in a wide range of reactions and its relatively lower reactivity compared to organolithium reagents, making it more manageable in certain synthetic applications.
Conclusion
Copper, butyl- is a versatile organocopper compound with significant applications in organic synthesis, scientific research, and industry. Its unique properties and reactivity make it a valuable tool in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in various biological and industrial applications.
特性
CAS番号 |
34948-25-9 |
|---|---|
分子式 |
C4H9Cu |
分子量 |
120.66 g/mol |
IUPAC名 |
butane;copper(1+) |
InChI |
InChI=1S/C4H9.Cu/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
InChIキー |
REKHETPFCSMEPT-UHFFFAOYSA-N |
正規SMILES |
CCC[CH2-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


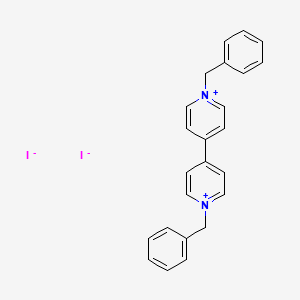
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
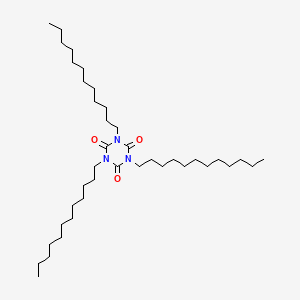
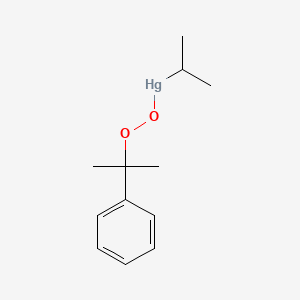
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
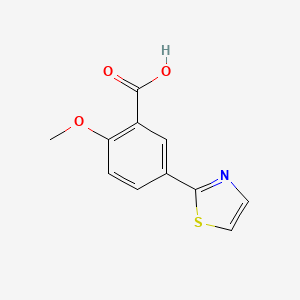

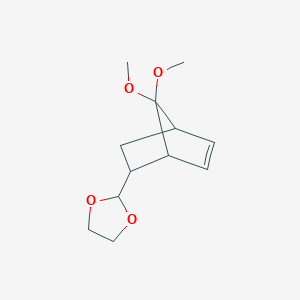
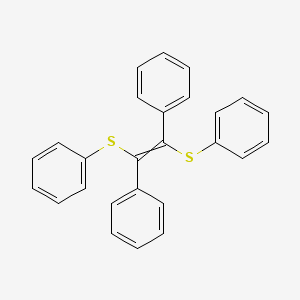
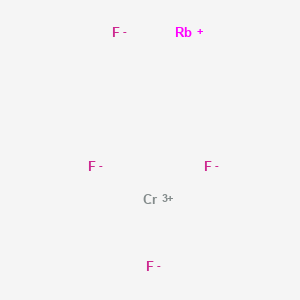
![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
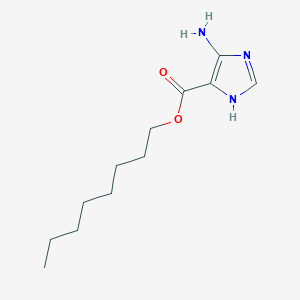
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

